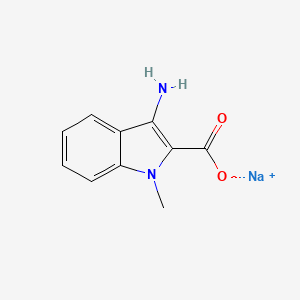
sodium 3-amino-1-methyl-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Natrium-3-Amino-1-methyl-1H-indol-2-carboxylat ist eine synthetische Verbindung, die zur Indol-Familie gehört. Indole sind bedeutende heterocyclische Systeme, die in verschiedenen Naturprodukten und Arzneimitteln vorkommen.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Natrium-3-Amino-1-methyl-1H-indol-2-carboxylat erfolgt typischerweise über die Fischer-Indolsynthese. Diese Methode umfasst die Reaktion von Phenylhydrazin mit einem Keton oder Aldehyd unter sauren Bedingungen, um den Indolring zu bilden . Die spezifische Synthese von Natrium-3-Amino-1-methyl-1H-indol-2-carboxylat kann die folgenden Schritte umfassen:
Bildung des Indolrings: Reaktion von Phenylhydrazin mit einem geeigneten Keton oder Aldehyd in Gegenwart eines sauren Katalysators.
Aminierung: Einführung der Aminogruppe an der 3-Position des Indolrings.
Carboxylierung: Addition der Carboxylatgruppe an der 2-Position.
Methylierung: Methylierung des Stickstoffatoms an der 1-Position.
Bildung des Natriumsalzes: Umwandlung der Carbonsäure in ihre Natriumsalzform.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich eine großtechnische Fischer-Indolsynthese mit optimierten Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren. Der Einsatz von Durchflussreaktoren und automatisierten Systemen könnte die Effizienz und Skalierbarkeit verbessern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-amino-1-methyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The specific synthesis of this compound may involve the following steps:
Formation of the Indole Ring: Reacting phenylhydrazine with a suitable ketone or aldehyde in the presence of an acid catalyst.
Amination: Introducing the amino group at the 3-position of the indole ring.
Carboxylation: Adding the carboxylate group at the 2-position.
Methylation: Methylating the nitrogen atom at the 1-position.
Sodium Salt Formation: Converting the carboxylic acid to its sodium salt form.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Reaktionstypen
Natrium-3-Amino-1-methyl-1H-indol-2-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aminogruppe kann oxidiert werden, um Nitroderivate zu bilden.
Reduktion: Die Carboxylatgruppe kann zu einem Alkohol reduziert werden.
Substitution: Elektrophile Substitutionsreaktionen können am Indolring auftreten, insbesondere an der 3-Position.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Elektrophile Reagenzien wie Halogene oder Sulfonylchloride können unter sauren oder basischen Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Nitroderivate der Indolverbindung.
Reduktion: Alkoholderivate.
Substitution: Halogenierte oder sulfonierte Indolderivate.
Wissenschaftliche Forschungsanwendungen
Natrium-3-Amino-1-methyl-1H-indol-2-carboxylat hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Verwendet als Baustein für die Synthese komplexerer Moleküle.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten.
Industrie: Eingesetzt bei der Entwicklung neuer Materialien und chemischer Prozesse.
Wirkmechanismus
Der Wirkmechanismus von Natrium-3-Amino-1-methyl-1H-indol-2-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren.
Wirkmechanismus
The mechanism of action of sodium 3-amino-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Indol-3-essigsäure: Ein Pflanzenhormon mit ähnlichen Strukturmerkmalen.
Tryptophan: Eine essentielle Aminosäure mit einem Indolring.
Serotonin: Ein Neurotransmitter, der von Tryptophan abgeleitet ist.
Einzigartigkeit
Natrium-3-Amino-1-methyl-1H-indol-2-carboxylat ist aufgrund seiner spezifischen funktionellen Gruppen und deren Positionen am Indolring einzigartig.
Eigenschaften
Molekularformel |
C10H9N2NaO2 |
|---|---|
Molekulargewicht |
212.18 g/mol |
IUPAC-Name |
sodium;3-amino-1-methylindole-2-carboxylate |
InChI |
InChI=1S/C10H10N2O2.Na/c1-12-7-5-3-2-4-6(7)8(11)9(12)10(13)14;/h2-5H,11H2,1H3,(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
BVYFYWOKWXEENJ-UHFFFAOYSA-M |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=C1C(=O)[O-])N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


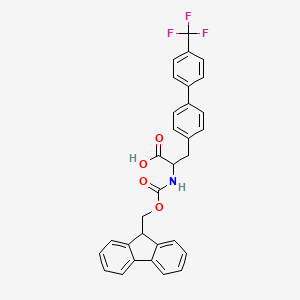
![2-([1,1'-Biphenyl]-2-ylmethyl)-1-acetylpyrrolidine-2-carboxylic acid](/img/structure/B12306654.png)
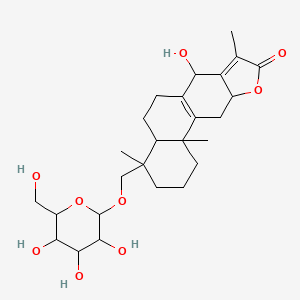
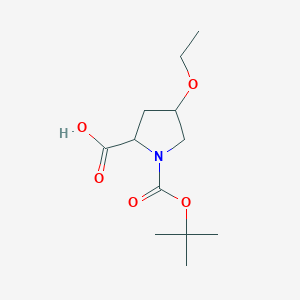
![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxyphenyl]propanoic acid](/img/structure/B12306672.png)
![2-amino-6-[(4-amino-4-carboxybutanoyl)-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-6-(4-amino-4-carboxybutanoyl)oxycarbonyl-5-oxononanedioic acid](/img/structure/B12306679.png)
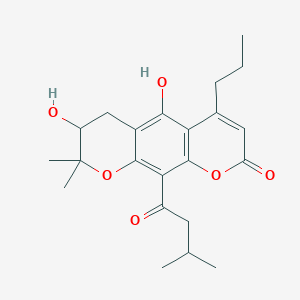
![4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B12306699.png)
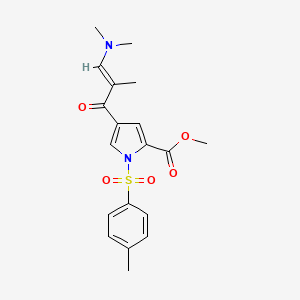
![N-[3-[2-[2-(3-azidopropoxy)ethoxy]ethoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12306706.png)

![tert-butyl N-[2-(2-oxoethyl)cyclopentyl]carbamate](/img/structure/B12306721.png)
![Methyl 12-ethenyl-16-oxido-9-oxo-8-aza-16-azoniapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B12306726.png)
![5-[4-(3-hydroxy-4-methoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol](/img/structure/B12306744.png)
